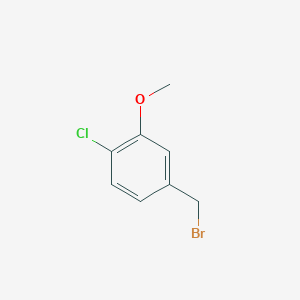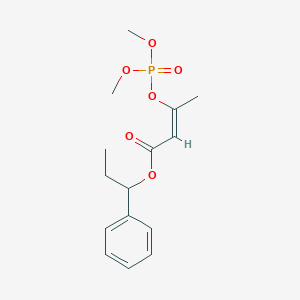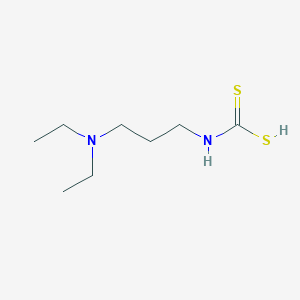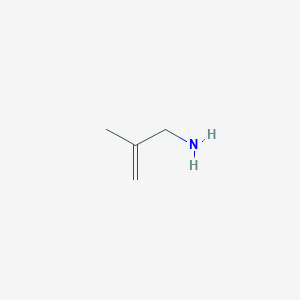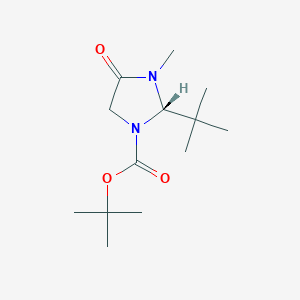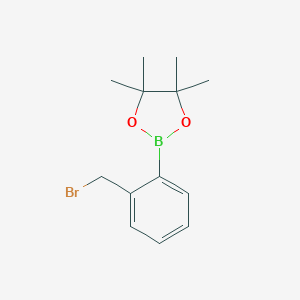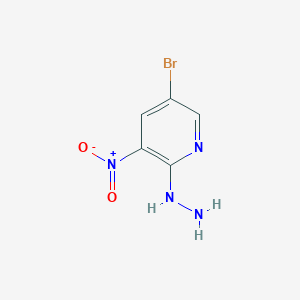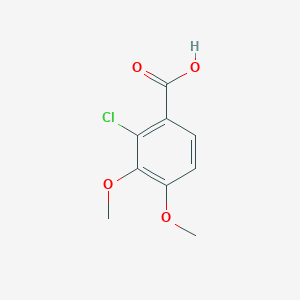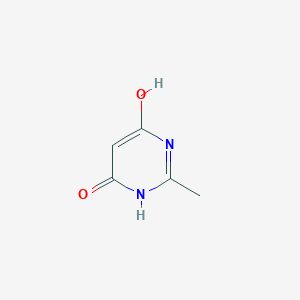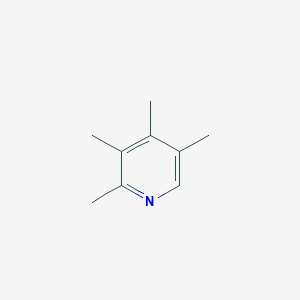
2,3,4,5-Tetramethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethylpyridine (TMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong, unpleasant odor and is widely used in various chemical and industrial applications. In
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetramethylpyridine is not well understood. It is believed to act as a Lewis base and coordinate with metal ions, which can then catalyze various reactions. 2,3,4,5-Tetramethylpyridine can also act as a proton acceptor and participate in acid-base reactions.
Biochemische Und Physiologische Effekte
2,3,4,5-Tetramethylpyridine has been shown to have antiviral, antifungal, and antibacterial properties. It has been used in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. 2,3,4,5-Tetramethylpyridine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4,5-Tetramethylpyridine is a versatile reagent that can be used in a wide range of chemical reactions. It is also relatively inexpensive and readily available. However, 2,3,4,5-Tetramethylpyridine has a strong, unpleasant odor and can be toxic if ingested or inhaled. It should be handled with care and used in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for research on 2,3,4,5-Tetramethylpyridine. One area of interest is the development of new synthetic methods for 2,3,4,5-Tetramethylpyridine and its derivatives. Another area of interest is the investigation of 2,3,4,5-Tetramethylpyridine's potential as a therapeutic agent for various diseases. Additionally, research could be conducted on the environmental impact of 2,3,4,5-Tetramethylpyridine and its byproducts.
Conclusion:
In conclusion, 2,3,4,5-Tetramethylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,3,4,5-Tetramethylpyridine could lead to the development of new compounds and therapeutic agents that could benefit society.
Synthesemethoden
2,3,4,5-Tetramethylpyridine can be synthesized by reacting formaldehyde with acetaldehyde and ammonia in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields 2,3,4,5-Tetramethylpyridine as a byproduct, which is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethylpyridine is widely used in scientific research as a solvent, catalyst, and reagent. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. 2,3,4,5-Tetramethylpyridine is also used as a reactant in the production of polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
18441-60-6 |
|---|---|
Produktname |
2,3,4,5-Tetramethylpyridine |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2,3,4,5-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-10-9(4)8(3)7(6)2/h5H,1-4H3 |
InChI-Schlüssel |
BKCIQPUIDHPJSI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1C)C)C |
Kanonische SMILES |
CC1=CN=C(C(=C1C)C)C |
Andere CAS-Nummern |
18441-60-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



